N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide features a pyrimido[4,5-d]pyrimidin-4-one core, substituted at position 7 with a morpholino group and at position 3 with an acetamide-linked 3-isopropylphenyl moiety. The morpholino group enhances solubility due to its polar nature, while the bulky isopropylphenyl substituent may influence target binding and metabolic stability .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14(2)15-4-3-5-16(10-15)24-18(28)12-27-13-23-19-17(20(27)29)11-22-21(25-19)26-6-8-30-9-7-26/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFPSGLFMFIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopyrimidine ring system. Reagents such as urea, guanidine, or their derivatives are often used in the presence of catalysts like acids or bases.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions. Morpholine can react with halogenated intermediates to form the desired morpholino-substituted product.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The aromatic ring and the morpholino group can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimido[4,5-d]pyrimidinone core is shared with compounds such as 7t, 7u, and 11f (), which exhibit modifications at positions 3 and 5. For example:
- 7t: Substituted with a dimethylamino-methylpentanoyl group and a methylpyridinylamino moiety.
Key Difference: The target compound’s morpholino group (a six-membered oxygen-containing ring) contrasts with tetrahydropyrimidin-1-yl groups in (nitrogen-rich rings), which may alter electronic properties and hydrogen-bonding capacity .
Substituent Effects on Physicochemical Properties
- Morpholino vs. Methyl Groups: The morpholino group in the target compound likely improves water solubility compared to the methyl substituent in ’s compound, which has a lower polarity .
Q & A
Q. What are the key considerations in designing a synthetic route for N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrimido[4,5-d]pyrimidin-4(3H)-one core. Key steps include:
- Coupling reactions : Use of nucleophilic substitution or Suzuki-Miyaura coupling to introduce the isopropylphenyl group .
- Morpholine incorporation : Amidation or alkylation under basic conditions (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .
- Critical parameters : Temperature control (60–80°C for amidation), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize by-products .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates (e.g., morpholine protons at δ 3.5–3.7 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
- Methodological Answer : Begin with target-agnostic screens to identify potential mechanisms:
- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, IC₅₀ = 15 µM) .
- Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, CDK2) with ADP-Glo™ or fluorescence polarization .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to rule out nonspecific effects .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML) to streamline synthesis:
- Reaction path search : Density functional theory (DFT) calculations (B3LYP/6-31G*) to identify transition states and energy barriers for key steps (e.g., amidation) .
- Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yield .
- Active learning : Train ML models on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions for novel analogs .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Address inconsistencies through systematic analysis:
- Structure-activity relationship (SAR) : Compare analogs (e.g., substituent variations on the phenyl ring) to isolate critical functional groups .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to control variables .
- Molecular docking : Use AutoDock Vina to model binding poses in target proteins (e.g., kinases), validating with mutagenesis studies (e.g., Kd values via SPR) .
Q. What advanced techniques characterize its binding interactions with target proteins?
- Methodological Answer : Employ biophysical and structural methods:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized targets; use BIAcore T200 with reference flow cells .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) at 1.8–2.2 Å resolution; refine structures using PHENIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
